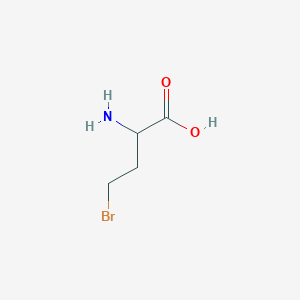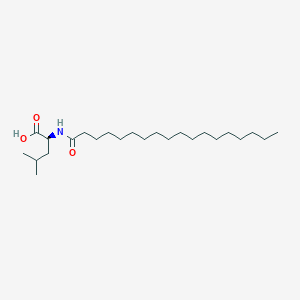
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide, commonly known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellowish crystalline powder that is highly reactive with carbonyl compounds. DNPH is used to detect and quantify the presence of carbonyl groups in various substances, including proteins, lipids, and carbohydrates.
作用机制
DNPH reacts with carbonyl groups to form stable hydrazones. The reaction occurs via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by proton transfer and formation of the hydrazone. The reaction is highly specific for carbonyl groups and does not react with other functional groups.
Biochemical and Physiological Effects:
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized in the body. However, it should be handled with care as it is a highly reactive compound and can cause skin and eye irritation.
实验室实验的优点和局限性
DNPH is a widely used reagent in scientific research due to its high specificity for carbonyl groups and its ability to form stable hydrazones. It is a relatively inexpensive reagent and can be easily synthesized in the laboratory. However, DNPH has some limitations, including its sensitivity to pH and temperature, which can affect the reaction kinetics. It also requires careful handling as it is a highly reactive compound.
未来方向
There are several future directions for research on DNPH. One area of research is the development of new analytical techniques for the detection and quantification of carbonyl groups using DNPH. Another area of research is the application of DNPH in the analysis of environmental pollutants, such as aldehydes and ketones. Additionally, there is potential for the development of new derivatives of DNPH with improved properties, such as increased specificity or stability.
合成方法
DNPH can be synthesized by reacting ethyl hydrazine with 2,4-dinitrofluorobenzene in the presence of a strong base, followed by reaction with bromine. The resulting product is then purified by recrystallization. The chemical structure of DNPH is shown below:
科学研究应用
DNPH is widely used in scientific research as a reagent for detecting carbonyl groups in various substances. It is commonly used in the analysis of proteins, lipids, and carbohydrates. DNPH reacts with carbonyl groups to form stable hydrazones, which can be detected and quantified using various analytical techniques, including spectrophotometry and high-performance liquid chromatography (HPLC). DNPH is also used in the analysis of environmental pollutants, such as aldehydes and ketones.
属性
CAS 编号 |
15009-34-4 |
|---|---|
分子式 |
C8H7BrN4O4 |
分子量 |
303.07 g/mol |
IUPAC 名称 |
(1Z)-N-(2,4-dinitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H7BrN4O4/c1-5(9)10-11-7-3-2-6(12(14)15)4-8(7)13(16)17/h2-4,11H,1H3/b10-5- |
InChI 键 |
PNOQYSCBABQZJQ-YHYXMXQVSA-N |
手性 SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/Br |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
规范 SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
同义词 |
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)


![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)




![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)



